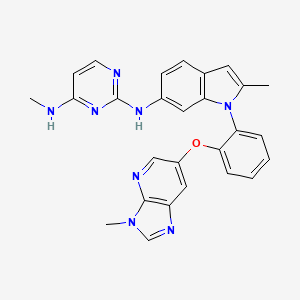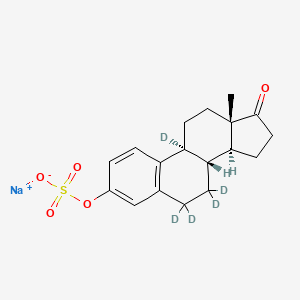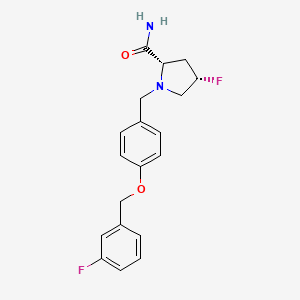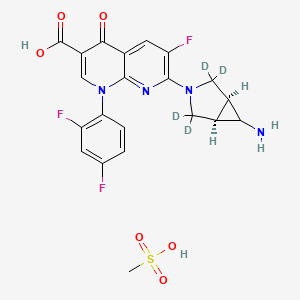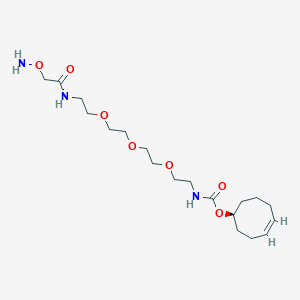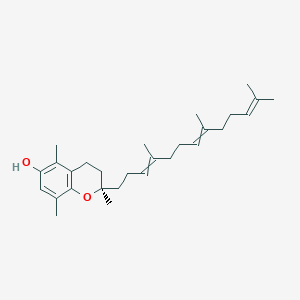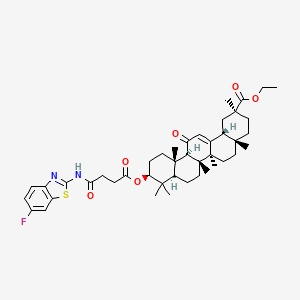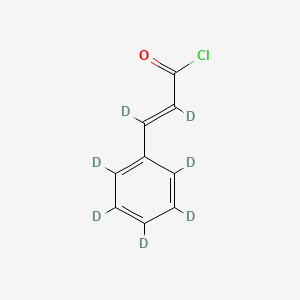
(E)-Cinnamoyl chloride-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Cinnamoyl chloride-d7 is a deuterated derivative of cinnamoyl chloride, where seven hydrogen atoms are replaced with deuterium. This compound is often used in research due to its unique isotopic labeling, which allows for detailed studies in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Cinnamoyl chloride-d7 typically involves the deuteration of cinnamoyl chloride. This can be achieved through the reaction of cinnamic acid with thionyl chloride in the presence of deuterium oxide (D2O). The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality of the final product. The reaction is carefully monitored to maintain the desired isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Cinnamoyl chloride-d7 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted cinnamoyl derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Catalysts: Lewis acids or bases can be used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce a cinnamamide derivative.
Applications De Recherche Scientifique
(E)-Cinnamoyl chloride-d7 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in labeling studies to track metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-Cinnamoyl chloride-d7 involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The deuterium atoms provide stability and allow for detailed tracking in experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamoyl chloride: The non-deuterated version, commonly used in organic synthesis.
Benzoyl chloride: Another acyl chloride with similar reactivity but different applications.
Acetyl chloride: A simpler acyl chloride used in various chemical reactions.
Uniqueness
(E)-Cinnamoyl chloride-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This makes it particularly valuable in studies requiring detailed analysis of reaction mechanisms and pathways.
Propriétés
Formule moléculaire |
C9H7ClO |
|---|---|
Poids moléculaire |
173.65 g/mol |
Nom IUPAC |
(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+/i1D,2D,3D,4D,5D,6D,7D |
Clé InChI |
WOGITNXCNOTRLK-UJMUNGNDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)Cl)/[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



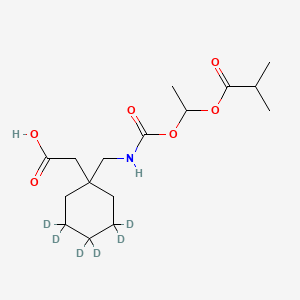
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
